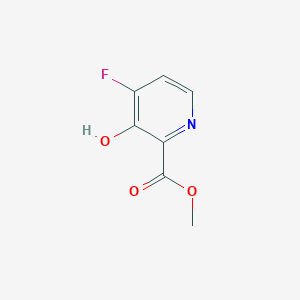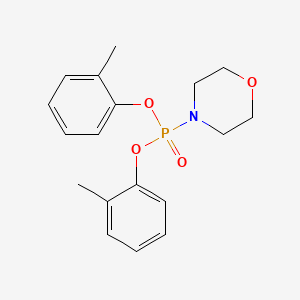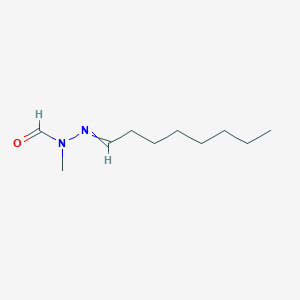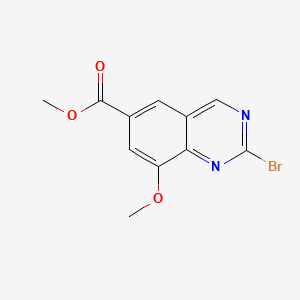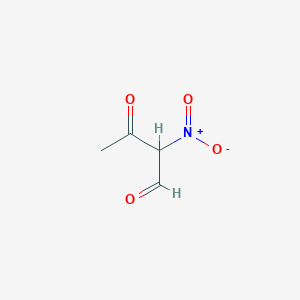
2-Nitro-3-oxobutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3-oxobutanal is an organic compound with the molecular formula C4H5NO4 It is characterized by the presence of both nitro and carbonyl functional groups, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitro-3-oxobutanal can be synthesized through several methods. One common approach involves the nitration of 3-oxobutanal using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitro-3-oxobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as sodium nitrite and hydrochloric acid are often employed.
Major Products:
Oxidation: Produces higher nitro compounds.
Reduction: Yields amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Nitro-3-oxobutanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-nitro-3-oxobutanal exerts its effects involves the interaction of its functional groups with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carbonyl group can participate in nucleophilic addition reactions, further contributing to its reactivity.
Comparaison Avec Des Composés Similaires
2-Nitropropane: Another nitro compound with similar reactivity.
3-Nitrobenzaldehyde: Contains both nitro and aldehyde groups, similar to 2-nitro-3-oxobutanal.
Nitromethane: A simpler nitro compound used in various chemical reactions.
Uniqueness: this compound is unique due to the presence of both nitro and carbonyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler nitro compounds.
Propriétés
Numéro CAS |
87005-16-1 |
|---|---|
Formule moléculaire |
C4H5NO4 |
Poids moléculaire |
131.09 g/mol |
Nom IUPAC |
2-nitro-3-oxobutanal |
InChI |
InChI=1S/C4H5NO4/c1-3(7)4(2-6)5(8)9/h2,4H,1H3 |
Clé InChI |
HRCFEWAODJACMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)
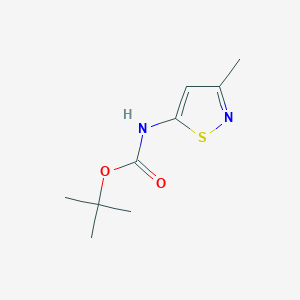
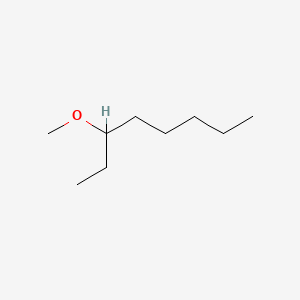
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
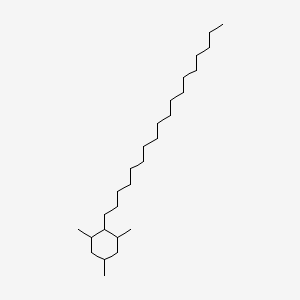
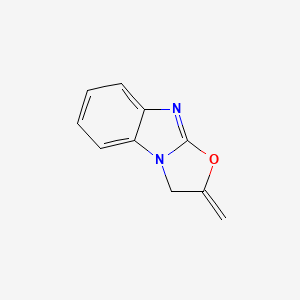
![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)

